3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a chromenone core, a pyrrolidine ring, and a pyrimidine moiety
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to their biological effects . For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and other activities .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been reported to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone core, followed by the introduction of the pyrrolidine ring and the pyrimidine moiety. Key steps may include:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the Pyrrolidine Ring: The chromenone intermediate can be reacted with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.
Attachment of the Pyrimidine Moiety: The final step involves the coupling of the pyrrolidine-chromenone intermediate with a pyrimidine derivative, typically using a base-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Comparison with Similar Compounds
Similar Compounds
3-(pyrimidin-4-yloxy)pyrrolidine derivatives: These compounds share the pyrimidine and pyrrolidine moieties but lack the chromenone core.
2H-chromen-2-one derivatives: These compounds contain the chromenone core but differ in the attached functional groups.
Uniqueness
3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is unique due to its combination of the chromenone core, pyrrolidine ring, and pyrimidine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-17(14-9-12-3-1-2-4-15(12)25-18(14)23)21-8-6-13(10-21)24-16-5-7-19-11-20-16/h1-5,7,9,11,13H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRVRFFVWSAZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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